1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pyrrolidine ring may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-
Uniqueness
1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H21F3NO4- |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/p-1/t17-/m0/s1 |
InChI Key |
NZVYODUEBIJKKN-KRWDZBQOSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
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